molecular formula C11H12FNO4 B7579217 3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid

3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid

Cat. No. B7579217
M. Wt: 241.22 g/mol
InChI Key: KAXSXOMDRUXEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Fmoc-L-3,4-difluorophenylalanine, and it is widely used in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of 3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid is not well understood. However, it is believed that this compound acts as a substrate for various enzymes involved in peptide synthesis. It may also interact with other proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid are not well studied. However, it is believed that this compound may have an impact on various physiological processes such as protein synthesis, enzyme activity, and gene expression.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid is its ability to be used in solid-phase peptide synthesis. This compound is also stable under various reaction conditions, making it a useful building block in peptide and protein synthesis. However, the limitations of this compound include the high cost of synthesis and the limited availability of the compound.

Future Directions

There are several future directions for the use of 3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid in scientific research. One of the most significant directions is the development of new methods for the synthesis of this compound, which will make it more accessible to researchers. Other future directions include the study of the mechanism of action of this compound and its impact on various physiological processes. Additionally, the use of this compound in drug discovery and development is an area of active research.
Conclusion:
3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid is a chemical compound that has significant potential in scientific research. Its applications in peptide and protein synthesis, as well as its potential impact on various physiological processes, make it an important compound for researchers to study. While there are limitations to the use of this compound, its future directions in research are promising, and it has the potential to be a valuable tool in drug discovery and development.

Synthesis Methods

The synthesis of 3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid involves the reaction of 3,4-difluorophenylalanine with Fmoc-Cl in the presence of a base. The reaction takes place in a solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid has various applications in scientific research. One of the most significant applications is in the synthesis of peptides and proteins. This compound is used as a building block in the solid-phase synthesis of peptides and proteins. It is also used in the synthesis of peptidomimetics and other bioactive compounds.

properties

IUPAC Name

3-[(3-fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-11(17,10(15)16)6-13-9(14)7-3-2-4-8(12)5-7/h2-5,17H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXSXOMDRUXEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC=C1)F)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Fluorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid

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